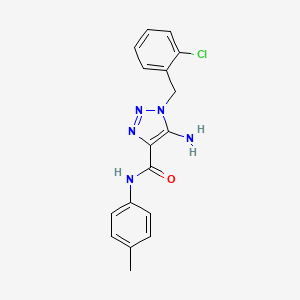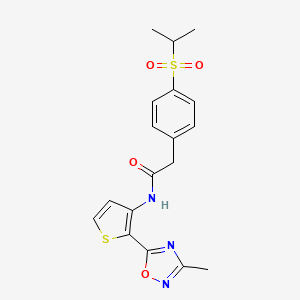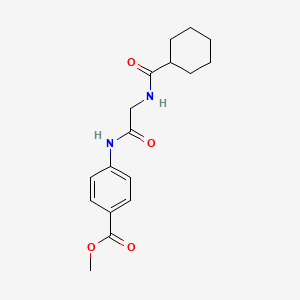![molecular formula C18H21N3O5S B2637861 N-(2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251685-08-1](/img/structure/B2637861.png)
N-(2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Kappa Opioid Receptor Antagonism
- The compound N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, similar to PF-04455242, is identified as a kappa-opioid receptor (KOR) antagonist. It shows potential for treating depression and addiction disorders, as indicated by its efficacy in reducing the behavioral effects of stress and reinstatement of extinguished cocaine-seeking behavior in animal models (Grimwood et al., 2011).
Antimicrobial Activity
- Compounds with a similar structure, namely 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have shown promising antimicrobial activity. They exhibit variable effectiveness against selected microbial species, indicating the potential of N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide in antimicrobial applications (Gul et al., 2017).
Antifungal Properties
- Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which are structurally related to N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, have exhibited broad-spectrum antifungal activity against Candida and Aspergillus species. This suggests the potential of the compound in developing antifungal agents (Bardiot et al., 2015).
Cancer Research
- Compounds structurally related to N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide have demonstrated anticancer properties. For example, N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide and its derivatives showed significant inhibitory activities against various cancer cell lines, suggesting potential use in cancer treatment (Fallah-Tafti et al., 2011).
Enzyme Inhibition Studies
- Various derivatives of N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide have been evaluated for their enzyme inhibitory activities. They have shown promising results in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases (Khalid et al., 2014).
Corrosion Inhibition
- In the field of materials science, Mannich bases like N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide have been used as corrosion inhibitors for metals like mild steel in acidic solutions. This suggests a potential application for N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide in industrial corrosion protection (Nasser & Sathiq, 2017).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-4-2-3-5-16(14)19-17(22)13-20-12-15(6-7-18(20)23)27(24,25)21-8-10-26-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAZGPKDSCWUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)
![3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/new.no-structure.jpg)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)
![3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)
![2-{[4-(2,5-DIMETHYLPHENYL)-5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B2637789.png)

![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2637793.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)
![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)
![2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2637796.png)

